molecular formula C22H28ClN7O3S B000230 Dasatinib CAS No. 863127-77-9

Dasatinib

Cat. No. B000230
M. Wt: 506 g/mol
InChI Key: XHXFZZNHDVTMLI-UHFFFAOYSA-N
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Description

Dasatinib, sold under the brand name Sprycel among others, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically, it is used to treat cases that are Philadelphia chromosome-positive (Ph+). It is taken orally .


Synthesis Analysis

Derivatives of dasatinib were synthesized via esterification with 25 carboxylic acids including amino acids and fatty acids by extending the inhibitor to interact with more diverse sites and to improve specificity . The compound of the formula IX is reacted with 2-chloro-6-mercaptoaniline in the presence of an amide condensing agent, and then the hydroxy protecting group Pg is removed to obtain dasatinib .


Molecular Structure Analysis

Dasatinib is an aminopyrimidine that is 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group, and in which the carboxylic acid group has been formally condensed with 2-chloro-6-methylaniline to afford the corresponding amide .


Chemical Reactions Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. Oral absorption is not affected by food. Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h. Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .


Physical And Chemical Properties Analysis

Dasatinib is a weak base with low aqueous solubility and good intestinal permeability that may be mitigated by the efflux transporters P-gp and BCRP located on the luminal side of enterocytes . Exploration of alternate solid forms for dasatinib, a potent oncogene tyrosine kinase inhibitor classified under Biopharmaceutics Classification System (BCS) class II drugs with low water solubility and high permeability, has been performed using COSMO-RS excess enthalpy (Hex) to increase dissolution .

Scientific Research Applications

Molecular Marker Prediction in Solid Tumors

  • Application : Dasatinib has shown promise in treating solid tumors like breast and lung cancer. Researchers identified genomic signatures in breast cancer cell lines that correlated with sensitivity to Dasatinib, suggesting its potential utility in selecting patients for treatment (Huang et al., 2007).

Treatment of Central Nervous System Leukemia

  • Application : Dasatinib is effective in treating central nervous system Philadelphia chromosome-positive leukemia. It has been observed to cross the blood-brain barrier and show substantial activity in patients with CNS Ph(+) leukemia, offering a therapeutic option for these patients (Porkka et al., 2008).

Combinations in Solid Tumors

  • Application : Dasatinib's role in combination therapies for solid tumors is significant. It targets various tyrosine kinases implicated in neoplasias, and its combination with other drugs is being explored in clinical trials for different cancers (Montero et al., 2011).

Inhibitor of Src and Abl Kinases in Breast Cancer

  • Application : Dasatinib selectively inhibits growth in certain breast cancer cell lines, particularly the "triple-negative" subtype. It offers a rationale for clinical development in treating this aggressive cancer subtype (Finn et al., 2007).

Pharmacologic Switch for CAR T Cells

  • Application : It acts as a pharmacologic switch for CAR T cells, enabling control over CAR T cell function. This could be pivotal in reducing acute toxicity in cancer immunotherapy (Mestermann et al., 2019).

Dasatinib Detection using Biosensors

  • Application : Research has led to the development of a label-free DNA biosensor for detecting Dasatinib in aqueous solutions, indicating its applicability in drug monitoring and quality control (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Kinase drug discovery 20 years after imatinib: progress and future directions. Protein kinases regulate nearly all aspects of cell life, and alterations in their expression, or mutations in their genes, cause cancer and other diseases .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S.H2O/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXFZZNHDVTMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235486
Record name Dasatinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasatinib hydrate

CAS RN

863127-77-9
Record name Dasatinib monohydrate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasatinib [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide hydrate
Source European Chemicals Agency (ECHA)
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Record name DASATINIB
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBZ1571X5H
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Synthesis routes and methods

Procedure details

Take 12 ml of acetonitrile in RB flask and charge 1 g of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Formula I), 1.98 g of 1-(2-Hydroxyethyl)piperazine (Formula II), 1.28 g of triethyl amine and 1.02 g of TBAB. Stir the reaction mass for 10-15 min at 30-35° C. Heat the reaction mixture to 75-80° C. and stir for 20-24 h. Check for the completion of reaction with Thin Layer Chromatography (TLC). Charge 4 mL of water slowly and stir the reaction mass for 30-45 mins at 75° C. Cool the reaction mass to 30-35° C. and stir for 2-3 hrs. Filter the reaction mass and wash with acetonitrile and water mixture (1:1). Dry the material to get 1.15 g of crystalline Dasatinib monohydrate.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,200
Citations
H Kantarjian, E Jabbour, J Grimley… - Nature reviews Drug …, 2006 - go.gale.com
… , it seemed plausible that dasatinib might have less stringent … Indeed, dasatinib inhibited proliferation of BCR-ABL-positive … Dasatinib was active against all imatinib-resistant mutants …
Number of citations: 144 go.gale.com
M Lindauer, A Hochhaus - Small Molecules in Oncology, 2014 - Springer
… The effect of dasatinib in other malignancies including … dasatinib with other agents, the role of dasatinib in the treatment of solid tumors has not yet been defined. Side effects of dasatinib …
Number of citations: 65 link.springer.com
M Lindauer, A Hochhaus - Small molecules in hematology, 2018 - Springer
… comparing dasatinib with imatinib show that first-line dasatinib … in Ph+ ALL, dasatinib frequently induces complete hematologic … Dasatinib is administered independent of food intake as a …
Number of citations: 44 link.springer.com
M Lindauer, A Hochhaus - Small molecules in oncology, 2009 - Springer
… Side effects of dasatinib are frequent but mostly moderate and manageable and include cytopenias and pleural effusions. The role of dasatinib in other diseases, including solid tumors, …
Number of citations: 52 link.springer.com
A Olivieri, L Manzione - Annals of Oncology, 2007 - Elsevier
… Dasatinib is an inhibitor of SRC family kinases; this property allows dasatinib to overcome resistance conferred by SRC family kinase activation; moreover dasatinib binds Bcr-Abl with …
Number of citations: 111 www.sciencedirect.com
HM Korashy, AFMM Rahman, MG Kassem - Profiles of Drug Substances …, 2014 - Elsevier
… of dasatinib are also described in this review. Pharmacokinetically, dasatinib is rapidly absorbed after oral administration where the solubility is dependent on pH. Dasatinib extensively …
Number of citations: 27 www.sciencedirect.com
D Montani, E Bergot, S Günther, L Savale, A Bergeron… - Circulation, 2012 - Am Heart Assoc
… This study was designed to describe incident cases of dasatinib-associated PH … after dasatinib withdrawal). The lowest estimate of incident PH occurring in patients exposed to dasatinib …
Number of citations: 727 www.ahajournals.org
JE Cortes, E Abruzzese, E Chelysheva… - American journal of …, 2015 - Wiley Online Library
… dasatinib or initiated dasatinib to manage their disease after becoming pregnant, as well as the pregnancy outcomes of female partners of men treated with dasatinib at … of dasatinib are …
Number of citations: 111 onlinelibrary.wiley.com
M Talpaz, NP Shah, H Kantarjian… - … England Journal of …, 2006 - Mass Medical Soc
… In cell-line models, dasatinib inhibited 18 of 19 imatinib-… of resistance to imatinib and dasatinib and to the imatinib analogue … We describe a clinical evaluation of dasatinib in a phase 1, …
Number of citations: 147 www.nejm.org
RS Finn, C Bengala, N Ibrahim, H Roché… - Clinical Cancer …, 2011 - AACR
… Dasatinib at 100 mg BID was not well tolerated; rates of treatment interruption, dose reduction, and serious AEs were lower with dasatinib … Future studies will investigate dasatinib in …
Number of citations: 227 aacrjournals.org

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